molecular formula C11H16ClN B2999028 N-Benzyl-2-methyl-2-propen-1-amine hydrochloride CAS No. 1269244-15-6

N-Benzyl-2-methyl-2-propen-1-amine hydrochloride

Cat. No. B2999028
CAS RN: 1269244-15-6
M. Wt: 197.71
InChI Key: GCDCLVDWSANCGZ-UHFFFAOYSA-N
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Description

N-Benzyl-2-methyl-2-propen-1-amine hydrochloride, also known as benzylideneaminooxyacetic acid hydrochloride, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of propenamine and has a benzyl group attached to the nitrogen atom.

Scientific Research Applications

Intramolecular Hydrogen Bonding and Tautomerism

Research on Schiff bases, similar in structure to N-Benzyl-2-methyl-2-propen-1-amine hydrochloride, reveals their intriguing properties such as intramolecular hydrogen bonding and tautomerism. These characteristics are crucial for understanding chemical reactivity and stability, which have implications for designing drugs and materials with specific desired properties (Nazır et al., 2000).

Bioconjugation and Amide Formation

The mechanism of amide formation by carbodiimide for bioconjugation in aqueous media is critical for biochemical applications, including drug development and biomaterials synthesis. Studies on similar compounds have shown how carbodiimide facilitates the formation of amide bonds between carboxylic acids and amines, a foundational reaction in bioconjugate chemistry (Nakajima & Ikada, 1995).

Antimicrobial and Cytotoxic Activity

A series of 1-methyl-N-((substituted-phenylmethylidene)-1H-benzimidazol-2-amines, which share structural motifs with N-Benzyl-2-methyl-2-propen-1-amine hydrochloride, were synthesized and found to exhibit significant antibacterial and cytotoxic properties. This suggests potential for the development of new antimicrobial and anticancer agents (Noolvi et al., 2014).

Corrosion Inhibition

Amine derivatives have been studied for their effectiveness as corrosion inhibitors, a crucial application in materials science for protecting metals against degradation. Such research is relevant for developing new materials that can resist corrosive environments, thereby extending the lifespan of metal-based structures (Boughoues et al., 2020).

Orthometalation and Catalysis

The orthometalation of primary amines, including benzylamines similar to N-Benzyl-2-methyl-2-propen-1-amine hydrochloride, is significant for catalytic processes. Such reactions are fundamental to the synthesis of complex organic molecules and have applications in pharmaceutical manufacturing and materials science (Vicente et al., 1997).

properties

IUPAC Name

N-benzyl-2-methylprop-2-en-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N.ClH/c1-10(2)8-12-9-11-6-4-3-5-7-11;/h3-7,12H,1,8-9H2,2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCDCLVDWSANCGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CNCC1=CC=CC=C1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

52853-55-1, 1269244-15-6
Record name N-Benzyl-2-methyl-2-propen-1-amine hydrochloride
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Record name benzyl(2-methylprop-2-en-1-yl)amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

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